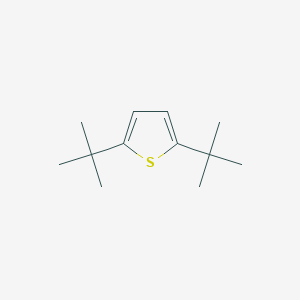

2,5-Di-tert-butylthiophene

Descripción general

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Di-tert-butylthiophene can be synthesized through various methods. One common method involves the reaction of thiophene with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete substitution of the hydrogen atoms on the thiophene ring with tert-butyl groups.

Industrial Production Methods

Industrial production of thiophene, 2,5-bis(1,1-dimethylethyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Di-tert-butylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Substitution: Substitution reactions can be carried out using alkyl halides or acyl halides in the presence of a strong base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene, 2,5-bis(1,1-dimethylethyl)- can yield thiophene 1-oxides or thiophene 1,1-dioxides .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

DTBT is widely used as a building block in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, making it valuable in developing new materials and pharmaceuticals. For instance, it can undergo Diels-Alder reactions due to its diene character, where its bulky tert-butyl groups influence reactivity and selectivity in cycloaddition processes.

Comparison with Related Compounds

The reactivity of DTBT can be contrasted with other thiophene derivatives. For example:

| Compound | Structure | Reactivity in Diels-Alder |

|---|---|---|

| 2,5-Di-tert-butylthiophene | Structure | Moderate |

| 2-(1,1-dimethylethyl)-thiophene | Structure | Higher |

| 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | Structure | Lower |

Biological Applications

Potential Therapeutic Uses

Research indicates that DTBT may have potential therapeutic applications. Studies have explored its interactions with biomolecules and its effects on cellular mechanisms. For example, it has been investigated for its ability to inhibit specific enzymes involved in cancer progression . The compound's structure allows it to interact effectively with biological targets, potentially leading to the development of new anticancer drugs.

Case Study: Enzyme Inhibition

A notable study examined the inhibition of the sarcoplasmic reticulum Ca²⁺ pump by DTBT. It was found that DTBT could reversibly inhibit this pump in skeletal muscle fibers, providing insights into calcium homeostasis and muscle contraction mechanisms . This highlights DTBT's potential as a tool for studying muscle physiology.

Material Science Applications

Production of Polymers and Resins

In industrial applications, DTBT is utilized in the production of polymers and resins. Its stability and unique properties make it suitable for creating high-performance materials used in various applications, including coatings and adhesives. The compound's ability to enhance material properties is particularly valuable in developing durable products for automotive and aerospace industries.

Photochemical Properties

DTBT also exhibits interesting photochemical properties. Under specific conditions, it can undergo photoconversion to form other valuable compounds like furan derivatives. This property is being explored for potential applications in photonic devices and organic electronics .

Summary of Findings

The applications of this compound span multiple scientific disciplines, from organic synthesis to biological research and material science. Its unique structure provides a foundation for innovative research and development.

- Synthesis : Used as a building block for various organic compounds.

- Biology : Investigated for therapeutic potentials and enzyme inhibition.

- Materials Science : Applied in producing high-performance polymers and exploring photochemical reactions.

Mecanismo De Acción

The mechanism of action of thiophene, 2,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways within biological systems . The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Additionally, its unique structure allows it to participate in various chemical reactions, influencing cellular processes and pathways .

Comparación Con Compuestos Similares

2,5-Di-tert-butylthiophene can be compared with other similar compounds such as:

Thiophene, 2-(1,1-dimethylethyl)-: This compound has a similar structure but with only one tert-butyl group attached to the thiophene ring.

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: This compound contains additional benzoxazole groups, which impart different chemical and physical properties.

The uniqueness of thiophene, 2,5-bis(1,1-dimethylethyl)- lies in its specific substitution pattern, which influences its reactivity and applications in various fields .

Actividad Biológica

2,5-Di-tert-butylthiophene is a compound belonging to the thiophene family, characterized by its unique structure and potential biological activities. Thiophenes are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H18S

- Molecular Weight : 198.34 g/mol

- CAS Number : 88-58-4

The presence of bulky tert-butyl groups at the 2 and 5 positions of the thiophene ring affects its reactivity and solubility, influencing its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities due to its ability to interact with cellular pathways and molecular targets:

-

Antioxidant Activity :

- Thiophenes are known to possess antioxidant properties, which can mitigate oxidative stress in cells. The presence of tert-butyl groups enhances stability and reactivity towards free radicals.

-

Anti-inflammatory Effects :

- Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes. For instance, related compounds have demonstrated IC50 values of 1.8 μM for LOX and 14.1 μM for COX-2, suggesting potential anti-inflammatory applications .

- Photodynamic Therapy (PDT) :

Antioxidant and Anti-inflammatory Activity

A study conducted by Kutil et al. highlighted the influence of thiophenes on arachidonic acid metabolism in vitro. The research demonstrated that this compound could effectively regulate inflammatory pathways by inhibiting key enzymes involved in prostaglandin synthesis .

Photodynamic Applications

Recent advancements in photodynamic therapy have identified thiophene derivatives as promising candidates due to their favorable reactivity towards singlet oxygen. A mathematical model developed for predicting the stability and efficiency of thiophene-based photosensitizers suggests that modifications like those present in this compound could enhance therapeutic efficacy while minimizing side effects .

Comparative Analysis

The following table summarizes the biological activities of various thiophene derivatives compared to this compound:

| Compound | Antioxidant Activity | COX-2 Inhibition (IC50) | Photodynamic Efficacy |

|---|---|---|---|

| This compound | Moderate | 14.1 μM | High |

| 2-Tert-butylthiophene | Low | Not reported | Moderate |

| Thiophene | Low | Not reported | Low |

Propiedades

IUPAC Name |

2,5-ditert-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYGRXKYALZEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168619 | |

| Record name | Thiophene, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-77-6 | |

| Record name | Thiophene, 2,5-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Di-tert-butylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of tert-butyl groups influence the reactivity of 2,5-Di-tert-butylthiophene in Diels-Alder reactions compared to its S,S-dioxide counterpart?

A1: Research has shown that the steric hindrance imposed by the bulky tert-butyl groups in this compound significantly affects its ability to act as a diene in Diels-Alder reactions. A study directly compared the reactivity of this compound S-oxide with this compound S,S-dioxide. [] The results indicated that while the S-oxide readily underwent cycloaddition with alkenes, the S,S-dioxide exhibited significantly reduced reactivity under similar conditions. This difference highlights how steric factors can dramatically impact the accessibility of the diene system and consequently, the reaction outcome.

Q2: What interesting chemical transformation can the cycloadducts formed from the Diels-Alder reactions of this compound S-oxide undergo?

A2: The cycloadducts resulting from the Diels-Alder reaction of this compound S-oxide with alkenes can undergo sulfur monoxide (SO) extrusion reactions. [] This process, which can be induced thermally or photochemically, leads to the formation of highly substituted aromatic compounds. This SO extrusion reaction provides a valuable synthetic route to access complex aromatic structures that might be otherwise challenging to synthesize.

Q3: Are there any studies focusing on the electronic properties of this compound derivatives?

A3: Yes, photoelectron spectroscopy has been employed to investigate the electronic structure of this compound 1,1-dioxide. [] This study provided insights into the through-conjugation effects of the sulfone group within the molecule. Such studies contribute to a deeper understanding of how substituents influence the electronic properties of thiophene derivatives, which can be crucial for designing molecules with specific electronic applications.

Q4: How does this compound behave in electrophilic aromatic substitution reactions?

A4: While the provided research papers don't directly investigate the electrophilic aromatic substitution reactions of this compound itself, a related study explored the structure of acetylation and formylation products of 2-tert-butyl-5-methylthiophene. [] This information, along with general knowledge of electrophilic aromatic substitution, suggests that the steric bulk of the tert-butyl groups in this compound would likely direct incoming electrophiles towards the less hindered 3- and 4- positions on the thiophene ring.

Q5: What insights can be gained from studying the kinetic isotope effects in hydrogen exchange reactions involving this compound?

A5: Research has investigated the kinetic isotope effect in the hydrogen exchange of this compound with trifluoroacetic acid in various aprotic solvents. [] This type of study provides valuable information about the mechanism of the hydrogen exchange reaction and how solvent properties can influence reaction rates. Understanding such factors is crucial for optimizing reaction conditions and predicting reactivity trends.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.